REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11]C=O)[CH2:4][CH2:3]1.[ClH:14]>C(O)C>[ClH:14].[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH2:11])[CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
52.65 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(C2=C1SC=C2)NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered through glass wool
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The dark solid is dissolved in 180 ml
|
Type
|
FILTRATION
|
Details
|
of water and the insoluble material is collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake is washed with 70 ml
|
Type
|
ADDITION
|
Details
|
of water and the combined solution containing the title compound
|
Type
|
CUSTOM
|
Details
|
solution is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 95% ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.O=C1CCC(C2=C1SC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |